(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol
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Overview
Description
“(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol” is a complex organic compound. It is a diphenyl methanol building block with two fluorine atoms at the para-position . It is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .
Synthesis Analysis
This compound can be synthesized using various methods. For instance, it can be used to synthesize aromatic polyethers through nucleophilic aromatic substitution . The free hydroxy groups can be further functionalized for graft polymer with the ‘grafting to’ method .
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a piperazine ring, which is a heterocyclic amine, attached to a phenyl group. The phenyl group is further substituted with a methanol group .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, it can participate in nucleophilic aromatic substitution reactions to synthesize aromatic polyethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 43-45 °C . It appears as a white to off-white powder .
Scientific Research Applications
Dopamine D2-like Receptors Ligands
- Arylcycloalkylamines, including compounds with structural similarities to "(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol," are significant for their role in improving the potency and selectivity of binding affinity at D2-like receptors. Such compounds, due to their arylalkyl substituents, are exemplified in several antipsychotic agents, showcasing their potential in the development of novel treatments for neuropsychiatric disorders (Sikazwe et al., 2009).
Fluorescent Chemosensors
- The compound shares a structural resemblance to Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA. These compounds, including N-methyl piperazine derivatives with benzimidazole groups, are used as fluorescent DNA stains, radioprotectors, and topoisomerase inhibitors. This application underscores the compound's potential utility in biochemistry and cell biology for chromosomal and nuclear staining, among other uses (Issar & Kakkar, 2013).
Therapeutic Implications
- Piperazine derivatives, including those structurally related to the query compound, are highlighted for their broad spectrum of therapeutic uses across various disease states such as psychotic and mood disorders. The review of lurasidone, a compound with a piperazine moiety, emphasizes its efficacy and safety in treating conditions like schizophrenia and bipolar depression, presenting a context for potential therapeutic applications of similar compounds (Pompili et al., 2018).
Methanol Synthesis and Conversion
- The compound's relevance extends to chemical processes involving methanol, where derivatives of methanol are crucial in thermal energy transport systems and as intermediates in various chemical syntheses. This encompasses the synthesis and decomposition reactions of methanol for energy conservation and production purposes, indicating the compound's potential role in industrial chemistry and renewable energy solutions (Liu et al., 2002).
Piperazine Derivatives in Drug Development
- The compound belongs to the class of piperazine derivatives, which are pivotal in drug design due to their incorporation in drugs with diverse therapeutic applications. Modifications to the piperazine nucleus significantly impact the medicinal potential, suggesting the importance of such derivatives in discovering new treatments (Rathi et al., 2016).
Safety and Hazards
Future Directions
The future directions of this compound could involve its use in the synthesis of more complex organic compounds, given its role as a building block in the synthesis of antipsychotic drugs . It could also find applications in the development of new materials, given its ability to undergo various chemical reactions .
Mechanism of Action
- The primary target of this compound is the cannabinoid receptor type 1 (CB1) . It binds selectively to CB1 with a K value of 220 nM .
Target of Action
Pharmacokinetics
Properties
IUPAC Name |
[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N2O/c25-21-9-5-18(6-10-21)24(19-7-11-22(26)12-8-19)28-15-13-27(14-16-28)23-4-2-1-3-20(23)17-29/h1-12,24,29H,13-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFGZPUFCTXDJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2CO)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661706 |
Source
|
Record name | (2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-61-4 |
Source
|
Record name | (2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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